

# Technical Guide: Physicochemical Properties of (1-Methyl-1H-indazol-4-YL)methanol

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## Compound of Interest

**Compound Name:** (1-Methyl-1H-indazol-4-YL)methanol

**Cat. No.:** B591473

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## Abstract

**(1-Methyl-1H-indazol-4-YL)methanol**, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, comprising a methylated indazole core with a hydroxymethyl substituent, offer versatile opportunities for chemical modification and the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of **(1-Methyl-1H-indazol-4-YL)methanol**, detailed experimental protocols for their determination, and a proposed synthetic workflow. The information presented herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.

## Physicochemical Properties

Precise experimental data for **(1-Methyl-1H-indazol-4-YL)methanol** is limited in publicly available literature. The following table summarizes calculated physicochemical properties for the compound (CAS No. 1092961-12-0). It is important to note that these are predicted values and experimental verification is recommended.

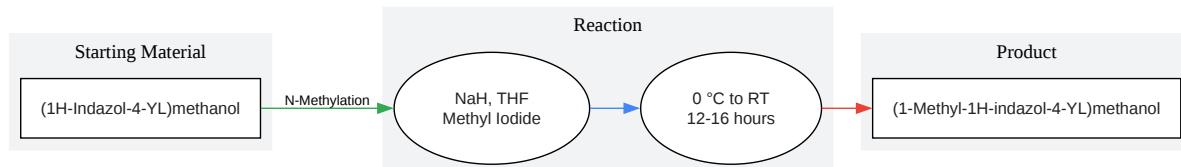
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	162.19 g/mol	<a href="#">[1]</a>
CAS Number	1092961-12-0	<a href="#">[1]</a>
Heavy Atom Count	12	<a href="#">[2]</a>
Aromatic Heavy Atom Count	9	<a href="#">[2]</a>
Fraction Csp3	0.22	<a href="#">[2]</a>
Rotatable Bond Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Molar Refractivity	47.12	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	38.05 Å <sup>2</sup>	<a href="#">[2]</a>

## Synthesis

A detailed experimental protocol for the synthesis of **(1-Methyl-1H-indazol-4-YL)methanol** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be adapted from established procedures for the N-methylation of indazole derivatives. The proposed synthesis involves the N-methylation of the precursor, (1H-indazol-4-YL)methanol.

## Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of **(1-Methyl-1H-indazol-4-YL)methanol**.

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Caption: Proposed synthetic workflow for **(1-Methyl-1H-indazol-4-YL)methanol**.

## Experimental Protocol: N-Methylation of (1H-indazol-4-YL)methanol (Adapted)

This protocol is adapted from a procedure for the N-methylation of a similar indazole derivative and should be optimized for the specific substrate.[3]

### Materials:

- (1H-indazol-4-YL)methanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Nitrogen atmosphere
- Standard glassware for organic synthesis

**Procedure:**

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of (1H-indazol-4-YL)methanol (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
- Let the reaction warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **(1-Methyl-1H-indazol-4-YL)methanol**.

## Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for determining key physicochemical properties.

### Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.[4][5]

**Apparatus:**

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula

Procedure:

- Finely powder a small amount of the solid sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).
- The recorded range is the melting point of the sample. A pure compound will have a sharp melting range of 1-2 °C.

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][8]

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)

- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Beaker

**Procedure:**

- Place a few drops of the liquid sample into a small test tube.
- Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
- Attach the test tube to a thermometer and immerse them in a heating bath.
- Heat the bath slowly and observe the capillary tube.
- A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
- When a continuous and rapid stream of bubbles is observed, stop heating.
- As the liquid cools, the stream of bubbles will slow down and eventually stop. The liquid will then be drawn up into the capillary tube.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.

## Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[9][10][11]

**Materials:**

- Test tubes
- Spatula or dropper
- Vortex mixer (optional)

- Solvents of interest (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

- Place a small, accurately weighed amount of the solute (e.g., 10 mg) into a test tube.
- Add a small volume of the solvent (e.g., 1 mL) to the test tube.
- Stir or vortex the mixture for a set period (e.g., 1 minute).
- Visually observe if the solute has completely dissolved.
- If the solute dissolves, it is considered soluble in that solvent at that concentration.
- If the solute does not dissolve, it is considered insoluble. The terms "sparingly soluble" or "partially soluble" can be used for intermediate cases.
- Repeat the process with a range of different solvents to create a solubility profile.

## pKa Determination

The pKa is a measure of the acidity of a compound. Several methods can be used for its determination, including potentiometric titration and UV-Vis spectroscopy.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Method: Potentiometric Titration

- Prepare a solution of the compound with a known concentration in a suitable solvent (often a water-cosolvent mixture).
- Use a calibrated pH meter to monitor the pH of the solution.
- Titrate the solution with a standardized solution of a strong acid or base.
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point of the titration curve.

# LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is crucial in drug development for predicting absorption and distribution.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Method: Shake-Flask Method

- Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
- Dissolve a known amount of the compound in one of the phases.
- Mix equal volumes of the n-octanol and water phases in a separatory funnel.
- Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Allow the two phases to separate completely.
- Carefully collect a sample from each phase.
- Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient.

## Signaling Pathways and Biological Activity

As **(1-Methyl-1H-indazol-4-YL)methanol** is primarily a synthetic intermediate, there is no available information on its direct interaction with specific signaling pathways or its biological activity. The indazole scaffold, however, is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors. Further derivatization of **(1-Methyl-1H-indazol-4-YL)methanol** may lead to compounds with significant biological effects.

## Conclusion

This technical guide provides a summary of the available physicochemical data for **(1-Methyl-1H-indazol-4-YL)methanol**, along with standardized experimental protocols for the determination of its key properties. While experimentally determined data for this specific compound is scarce, the provided information and protocols offer a valuable resource for researchers working with this and similar heterocyclic compounds. The proposed synthetic workflow provides a starting point for the laboratory preparation of this important building block. It is anticipated that this guide will facilitate further research and application of **(1-Methyl-1H-indazol-4-YL)methanol** in the fields of medicinal chemistry and drug discovery.

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